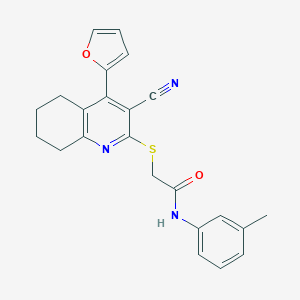![molecular formula C25H23N3O4 B376662 2-(2-METHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE](/img/structure/B376662.png)
2-(2-METHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-METHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core and two methylphenoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-(2-METHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may produce compounds with different substituents on the phenoxy groups .
Scientific Research Applications
2-(2-METHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-METHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methylphenoxy)acetic acid
- 4-chloro-2-methylphenoxyacetic acid
- 2,4-dichlorophenoxyacetic acid
Uniqueness
Compared to these similar compounds, 2-(2-METHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE stands out due to its unique quinazolinone core and dual methylphenoxy groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H23N3O4 |
|---|---|
Molecular Weight |
429.5g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-[2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3-yl]acetamide |
InChI |
InChI=1S/C25H23N3O4/c1-17-9-3-7-13-21(17)31-15-23-26-20-12-6-5-11-19(20)25(30)28(23)27-24(29)16-32-22-14-8-4-10-18(22)2/h3-14H,15-16H2,1-2H3,(H,27,29) |
InChI Key |
QPFRCLRCPQKQFQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2NC(=O)COC4=CC=CC=C4C |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2NC(=O)COC4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-isobutyl-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B376579.png)
![N,N-dibutyl-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}benzamide](/img/structure/B376583.png)
![2,4-dichloro-N-[2-(cyclohexylcarbamoyl)phenyl]benzamide](/img/structure/B376585.png)
![2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B376587.png)
![2-(3-methylphenyl)-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376589.png)
![2-thioxo-2,3,5,6,7,8,9,10,11,12,13,14-dodecahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B376590.png)
![2-{[3-cyano-4-(2-furyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B376594.png)
![2-{[3-cyano-4-(2-furyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B376595.png)

![3-(4-methoxyphenyl)-1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B376597.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(2-furyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}acetamide](/img/structure/B376598.png)
![2-thioxo-1,2,3,5,6,7,8,9-octahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B376599.png)
![N-(4-chlorophenyl)-2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide](/img/structure/B376600.png)
![3-amino-N-(2,5-dimethylphenyl)-4-(2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B376601.png)
